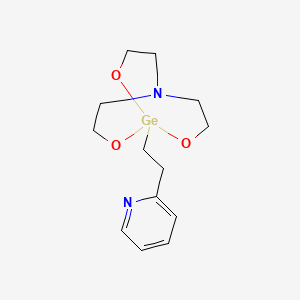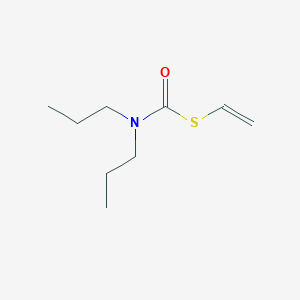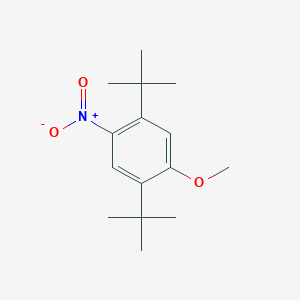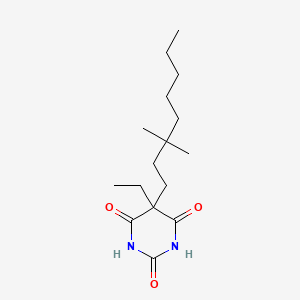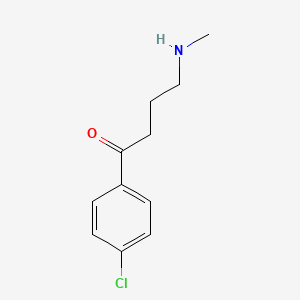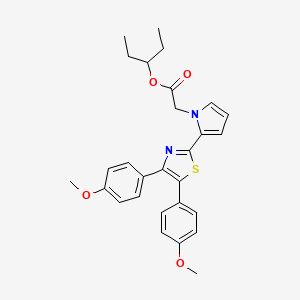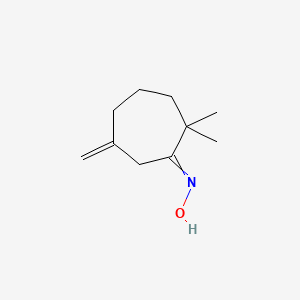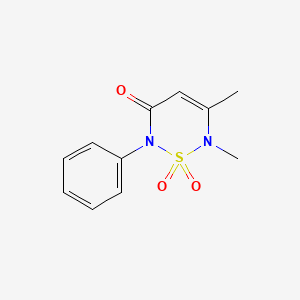
5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione” is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:
Starting Materials: Phenylhydrazine, dimethyl ketone, and sulfur-containing reagents.
Reaction Conditions: The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like ethanol or acetonitrile may be used, and the reaction mixture is typically heated to facilitate cyclization.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, ensuring the process is cost-effective and efficient. This might involve:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conditions vary widely but may include catalysts or specific solvents to enhance reaction rates.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic uses, possibly as a drug candidate.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione exerts its effects would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting or activating certain pathways.
Chemical Reactions: It could act as a catalyst, lowering the activation energy of a reaction.
類似化合物との比較
Similar Compounds
Thiadiazines: Compounds with similar ring structures but different substituents.
Phenylhydrazones: Related compounds with a phenyl group attached to a hydrazone moiety.
Uniqueness
5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is unique due to its specific substituents and ring structure, which confer distinct chemical and biological properties.
特性
CAS番号 |
106687-43-8 |
|---|---|
分子式 |
C11H12N2O3S |
分子量 |
252.29 g/mol |
IUPAC名 |
5,6-dimethyl-1,1-dioxo-2-phenyl-1,2,6-thiadiazin-3-one |
InChI |
InChI=1S/C11H12N2O3S/c1-9-8-11(14)13(17(15,16)12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChIキー |
GDFRRDGCBKALBL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(S(=O)(=O)N1C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
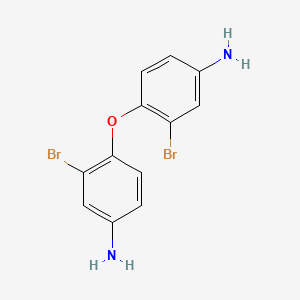
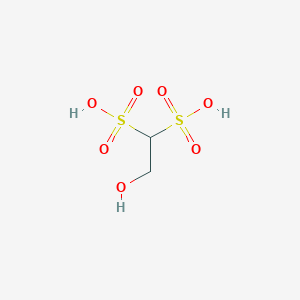

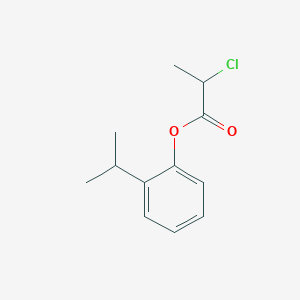
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
